2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes cyano, dimethoxyphenyl, methylphenyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyano, dimethoxyphenyl, and pyridinyl derivatives, such as:
- 3-cyano-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-oxopropanamide
- 5-amino-3-[1-cyano-2-(3,4-dimethoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile
- 2-cyano-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C31H29N3O3S |
---|---|
Molecular Weight |
523.6g/mol |
IUPAC Name |
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C31H29N3O3S/c1-19-6-9-22(10-7-19)27-16-24(23-11-13-28(36-4)29(15-23)37-5)25(17-32)31(34-27)38-18-30(35)33-26-12-8-20(2)14-21(26)3/h6-16H,18H2,1-5H3,(H,33,35) |
InChI Key |
ZCJIIYVZXMQEFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC(=O)NC4=C(C=C(C=C4)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC(=O)NC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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